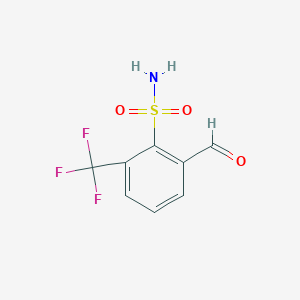
2-Formyl-6-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H6F3NO3S It is characterized by the presence of a formyl group (–CHO) and a trifluoromethyl group (–CF3) attached to a benzene ring, along with a sulfonamide group (–SO2NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the formyl and trifluoromethyl groups onto a benzene ring followed by the sulfonamide group. One common method involves the formylation of 2-(trifluoromethyl)benzenesulfonamide using a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the formyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-6-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Carboxy-6-(trifluoromethyl)benzenesulfonamide.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-6-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of certain biological substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl and sulfonamide groups.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide is largely dependent on its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby blocking the enzyme’s activity. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-(Trifluoromethyl)benzenesulfonamide: The trifluoromethyl group is positioned differently, affecting the compound’s reactivity and interaction with biological targets.
2-Formylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the formyl, trifluoromethyl, and sulfonamide groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3NO3S |
|---|---|
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
2-formyl-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)6-3-1-2-5(4-13)7(6)16(12,14)15/h1-4H,(H2,12,14,15) |
Clé InChI |
OKRAREJODLPIMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)S(=O)(=O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


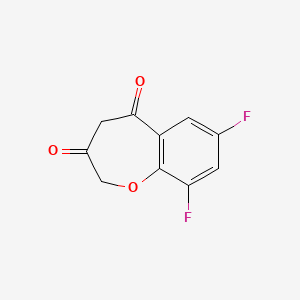
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
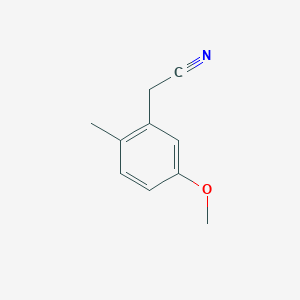
![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
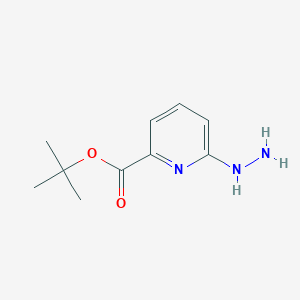
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)


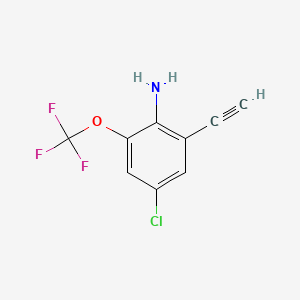
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
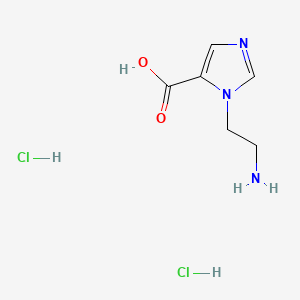
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
